4'-(Trifluoromethyl)-biphenyl-2-methylamine
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Overview
Description
4’-(Trifluoromethyl)-biphenyl-2-methylamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure, with a methylamine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Trifluoromethyl)-biphenyl-2-methylamine typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to form the biphenyl core by coupling a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using various methods, such as the reaction of aryl iodides with trifluoromethyl copper.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamine group, leading to the formation of corresponding imines or amides.
Reduction: Reduction reactions can convert the trifluoromethyl group to a trifluoromethyl anion, which can further react with electrophiles.
Substitution: The biphenyl structure allows for various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of trifluoromethyl anion derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
4’-(Trifluoromethyl)-biphenyl-2-methylamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential anti-cancer properties by targeting specific protein kinases.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4’-(Trifluoromethyl)-biphenyl-2-methylamine involves its interaction with molecular targets such as protein kinases. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to effectively interact with hydrophobic pockets in proteins. This interaction can lead to the inhibition of kinase activity, resulting in anti-cancer effects by inducing apoptosis and cell cycle arrest .
Comparison with Similar Compounds
4-(Trifluoromethyl)phenylamine: Shares the trifluoromethyl group but lacks the biphenyl structure.
2-(Trifluoromethyl)aniline: Similar structure but with the trifluoromethyl group attached to a single benzene ring.
Uniqueness: 4’-(Trifluoromethyl)-biphenyl-2-methylamine is unique due to the combination of the biphenyl structure and the trifluoromethyl group, which imparts distinct electronic and steric properties. This combination enhances its potential as a versatile building block in organic synthesis and its effectiveness in biological applications .
Properties
IUPAC Name |
[2-[4-(trifluoromethyl)phenyl]phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N/c15-14(16,17)12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-18/h1-8H,9,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLHYFWJFZQQIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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